Chloroform Isoamyl Alcohol

Descripción general

Descripción

Chloroform Isoamyl Alcohol is a mixture commonly used in molecular biology, particularly in the extraction and purification of nucleic acids. This compound is typically used in a ratio of 24:1 (chloroform to isoamyl alcohol) and is known for its ability to separate DNA, RNA, and proteins based on their differential solubilities in immiscible liquids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chloroform Isoamyl Alcohol is prepared by mixing chloroform and isoamyl alcohol in a specific ratio. Chloroform (CHCl₃) is produced industrially by the chlorination of methane or methyl chloride.

Industrial Production Methods

In industrial settings, chloroform is produced by the chlorination of methane, followed by distillation to purify the chloroform. Isoamyl alcohol is produced through the fermentation of carbohydrates or by the chemical synthesis mentioned above. The two compounds are then mixed in the desired ratio to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions

Chloroform Isoamyl Alcohol undergoes several types of chemical reactions:

Oxidation: Isoamyl alcohol can be oxidized by chromic acid to form isovaleraldehyde.

Substitution: Chloroform can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromic acid is commonly used to oxidize isoamyl alcohol.

Substitution: Nucleophiles such as hydroxide ions can react with chloroform under basic conditions.

Major Products

Oxidation of Isoamyl Alcohol: Isovaleraldehyde.

Substitution of Chloroform: Various substituted chloroform derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Nucleic Acid Extraction

Chloroform isoamyl alcohol is predominantly utilized in the extraction of DNA and RNA from biological samples. The method involves mixing biological samples with this compound to denature proteins and separate nucleic acids from contaminants.

- Mechanism : The chloroform component disrupts cellular membranes and denatures proteins, while isoamyl alcohol helps to stabilize the aqueous phase containing nucleic acids. This separation allows for the recovery of relatively pure DNA or RNA suitable for downstream applications such as PCR, cloning, and sequencing .

- Case Study : A study comparing the yield of DNA from bloodstains using this compound versus Chelex extraction methods demonstrated that the former yielded significantly higher DNA concentrations (50.5 ng/µL vs. 32.25 ng/µL) across various surfaces . This indicates the superiority of this compound in forensic applications where DNA recovery is critical.

Protein Removal

In addition to nucleic acid extraction, this compound is effective in removing proteins from nucleic acid preparations. This is crucial for obtaining high-quality nucleic acids free from contaminants that could inhibit subsequent enzymatic reactions.

- Protocol : The standard procedure involves adding an equal volume of this compound to the sample, vortexing, and centrifuging to separate the phases. The upper aqueous layer containing purified nucleic acids is then carefully collected .

Molecular Biology Techniques

This compound is integral to various molecular biology techniques:

- Phenol-Chloroform Extraction : This method combines phenol with this compound to enhance nucleic acid purity by removing lipids and proteins effectively . It is particularly useful for preparing samples for quantitative PCR and other sensitive assays.

- Visualization Aid : The addition of a non-toxic red dye to this compound formulations (e.g., Ready-Red™) aids in visualizing phase separation during nucleic acid purification, enhancing user experience and efficiency in laboratory settings .

Applications in Research

This compound has been employed in various research studies focusing on genomic DNA extraction methods:

- Comparison Studies : Research comparing different extraction methods indicated no significant statistical difference in DNA quality between phenol-chloroform and salting-out techniques, reinforcing the reliability of this compound as a standard extraction method .

- Biochemical Studies : In biochemical research, this compound has been used to study macromolecular interactions under crowded conditions, providing insights into how intracellular environments affect biochemical reactions .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Nucleic Acid Extraction | Effective separation of DNA/RNA from biological samples | Higher yields compared to alternative methods (e.g., Chelex) |

| Protein Removal | Removes proteins from nucleic acid preparations | Essential for high-quality nucleic acids |

| Molecular Biology Techniques | Used in phenol-chloroform extractions; aids visualization | Enhances efficiency in nucleic acid purification |

| Research Applications | Employed in genomic studies; effective under crowded conditions | Validates reliability and efficiency of extraction methods |

Mecanismo De Acción

The mechanism by which Chloroform Isoamyl Alcohol exerts its effects is based on the differential solubilities of DNA, RNA, and proteins in immiscible liquids. When mixed with a biological sample, the chloroform denatures proteins, causing them to precipitate at the interface between the organic and aqueous phases. Isoamyl alcohol prevents foaming and enhances the separation of the phases .

Comparación Con Compuestos Similares

Similar Compounds

Phenol-Chloroform: Another commonly used reagent for nucleic acid extraction, which also separates DNA, RNA, and proteins based on their solubilities.

CTAB (Cetyltrimethylammonium Bromide): Used in plant DNA extraction protocols, particularly for samples with high polysaccharide content.

Uniqueness

Chloroform Isoamyl Alcohol is unique in its ability to efficiently separate nucleic acids from proteins while preventing foaming and stabilizing the interphase between the organic and aqueous layers. This makes it particularly effective for high-quality DNA and RNA extraction .

Propiedades

IUPAC Name |

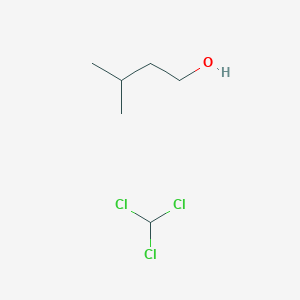

chloroform;3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZIBWEHPHYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO.C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.